Hexapropoxycyclotriphoazotriene

Description

Hexapropoxycyclotriphoazotriene (proposed IUPAC nomenclature) is a theoretical or sparsely studied cyclic compound characterized by a triphoazotriene core (a hypothetical nitrogen-phosphorus-sulfur heterocycle) with six propoxy (-OCH₂CH₂CH₃) substituents. The propoxy groups suggest increased steric bulk and hydrophobicity compared to halogenated or methyl-substituted analogs, which may influence reactivity, solubility, and environmental behavior .

Properties

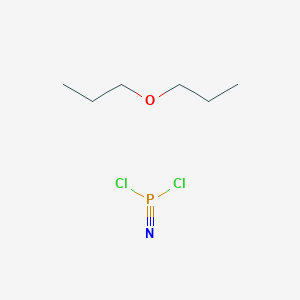

Molecular Formula |

C6H14Cl2NOP |

|---|---|

Molecular Weight |

218.06 g/mol |

IUPAC Name |

azanylidyne(dichloro)-λ5-phosphane;1-propoxypropane |

InChI |

InChI=1S/C6H14O.Cl2NP/c1-3-5-7-6-4-2;1-4(2)3/h3-6H2,1-2H3; |

InChI Key |

RVTFYQFCEGYUQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCC.N#P(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexapropoxycyclotriphoazotriene can be synthesized through the reaction of hexachlorocyclotriphosphazene with n-propyl alcohol in the presence of a base. The reaction typically involves the following steps:

- Dissolution of hexachlorocyclotriphosphazene in an appropriate solvent such as tetrahydrofuran (THF).

- Addition of n-propyl alcohol and a base such as sodium hydroxide or potassium hydroxide.

- Stirring the reaction mixture at a controlled temperature, usually around 60-80°C, for several hours.

- Purification of the product through techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexapropoxycyclotriphoazotriene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphazene derivatives.

Substitution: The propoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating and stirring.

Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere at low temperatures.

Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in solvents like THF or dichloromethane.

Major Products Formed:

Scientific Research Applications

Hexapropoxycyclotriphoazotriene has a wide range of applications in scientific research, including:

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential as an anti-cancer agent, leveraging its unique chemical properties to target specific cellular pathways.

Industry: Utilized in the production of flame retardants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexapropoxycyclotriphoazotriene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis leverages data from the provided evidence to infer comparisons between Hexapropoxycyclotriphoazotriene and structurally related compounds:

Table 1: Key Comparative Properties

Chemical Reactivity and Stability

- This compound : The propoxy groups may reduce electrophilicity compared to hexachlorocyclopentadiene, which is highly reactive due to electron-withdrawing chlorine substituents . However, the triphoazotriene core (if analogous to nitrogen-phosphorus systems) could exhibit thermal instability, requiring inert storage conditions.

- Hexachlorocyclopentadiene : Reacts readily with nucleophiles (e.g., water, amines) to form adducts, posing environmental toxicity risks .

- Hexamethylcyclotrisiloxane : Exhibits silicone-like stability, resisting hydrolysis and oxidation due to strong Si-O bonds .

Environmental and Toxicological Profiles

- This compound : Likely persistent in soil/sediments due to low water solubility and high molecular weight. Propoxy groups may slow microbial degradation compared to methyl or chlorine substituents.

- Hexachlorocyclopentadiene : Classified as a hazardous air pollutant (EPA) with acute aquatic toxicity (LC50 < 1 mg/L for fish) .

- Hexamethylcyclotrisiloxane : Low acute toxicity but bioaccumulative in aquatic organisms; regulated under REACH for environmental monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.